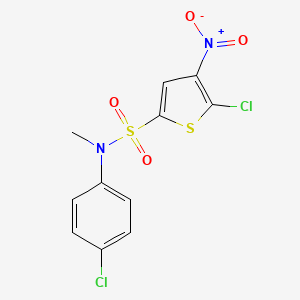
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is a complex organic compound with the molecular formula C11H9Cl2NO2S2. This compound is characterized by the presence of a thiophene ring, sulfonamide group, and nitro group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- typically involves multiple steps, including the introduction of the sulfonamide group, chlorination, and nitration. One common method involves the reaction of 5-chloro-2-thiophenesulfonamide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution: Sodium hydroxide or potassium carbonate can act as bases in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Substitution: Formation of various substituted thiophenesulfonamides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
- 5-Chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
- 5-Chloro-N-(4-isopropylphenyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propriétés
Numéro CAS |
646039-99-8 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O4S2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O4S2/c1-14(8-4-2-7(12)3-5-8)21(18,19)10-6-9(15(16)17)11(13)20-10/h2-6H,1H3 |
Clé InChI |
PRUNUGBCAWHOIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



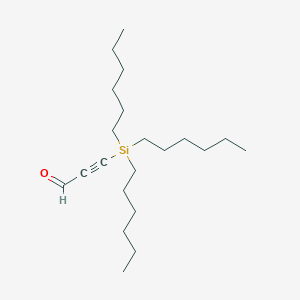
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
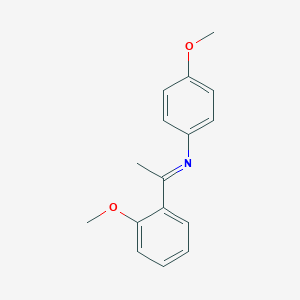

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)

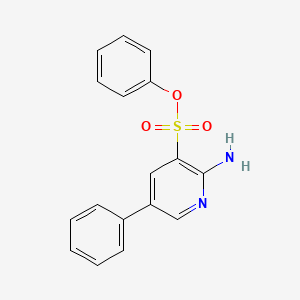


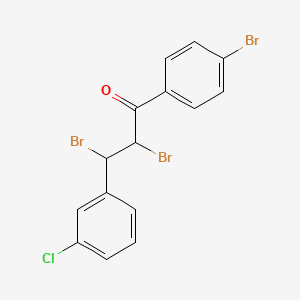
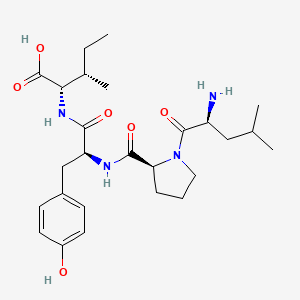
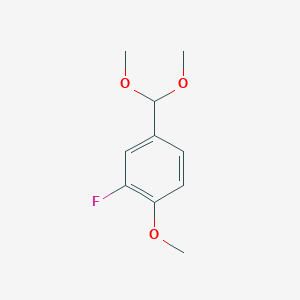
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
